molecular formula C14H12N4O2 B2779426 1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034585-71-0

1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2779426
CAS No.: 2034585-71-0
M. Wt: 268.276
InChI Key: XZXUPPPUIYSIKI-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide is a high-quality chemical reagent designed for research and development applications in medicinal chemistry. This compound features a fused pyrazolopyridine scaffold, a privileged structure in drug discovery known for its significant pharmacological potential. The pyrazolo[1,5-a]pyridine core is a nitrogen-containing heterocyclic system recognized as a key structural motif in many pharmaceutically active compounds . Derivatives of this scaffold have demonstrated diverse biological activities, making them valuable templates for investigating new therapeutic agents . The molecular structure of this compound combines the pyrazolopyridine system with a dihydropyridinone carboxamide moiety, presenting multiple vectors for structural modification and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core scaffold for developing targeted bioactive compounds. The compound is provided with guaranteed purity and stability for research purposes. This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-2-oxo-N-pyrazolo[1,5-a]pyridin-5-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-17-7-2-3-12(14(17)20)13(19)16-10-5-8-18-11(9-10)4-6-15-18/h2-9H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXUPPPUIYSIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate pyrazole derivatives with pyridine-based intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing various cellular processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby altering their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Core Heterocycle

  • Target Compound : Pyrazolo[1,5-a]pyridine (one nitrogen atom in the fused pyridine ring).
  • Pyrazolo[1,5-a]pyrimidine Analogs : Feature a pyrimidine ring (two nitrogen atoms), enabling stronger hydrogen-bonding interactions with kinase ATP-binding pockets .

Substituent Effects

  • The trifluoromethyl group in BK76075 (CAS 2034582-98-2) improves metabolic stability compared to non-fluorinated derivatives like compounds 6m and 6p (Kamal et al., 2013) .
  • Methyl and oxo groups on the dihydropyridine ring in the target compound may influence conformational stability and binding to hydrophobic kinase domains .

Kinase Inhibition

Compound Core Structure Key Substituents Target Kinase Potency (IC₅₀) Selectivity Notes
Target Compound Pyrazolo[1,5-a]pyridine 1-methyl-2-oxo, trifluoromethyl EGFR (inferred) Not reported Likely dual EGFR/HER2 activity
BK76075 (CAS 2034582-98-2) Pyrazolo[1,5-a]pyrimidine 2-(trifluoromethyl) EGFR/HER2 <100 nM High selectivity over normal cells
Compound 6m (Kamal et al.) Pyrazolo[1,5-a]pyrimidine 4-fluorophenyl Multiple kinases ~0.5–1 µM Broad-spectrum anticancer
Compound 15 (Liu et al.) Pyrazolo[1,5-a]pyrimidine Optimized C5/C7 substituents PDE4/TTK 10–50 nM 200-fold potency increase

Mechanistic Insights

  • Pyrazolo[1,5-a]pyrimidines (e.g., BK76075) bind to the ATP pocket of EGFR via a type 1/2 inhibition mechanism, as confirmed by X-ray crystallography .
  • Substitutions at C5 (e.g., aryl groups) in pyrazolo[1,5-a]pyrimidines enhance potency by engaging hydrophobic regions of kinases, a feature that could be replicated in the target compound through its dihydropyridine methyl group .

Pharmacokinetic and Toxicity Profiles

  • Pyrazolo[1,5-a]pyrimidines : Demonstrated favorable in vivo pharmacokinetics in murine models, with compounds like 6p showing tumor growth inhibition >70% at 50 mg/kg .

Biological Activity

1-Methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. This class of compounds is recognized for its diverse biological activities, including antitumor, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number2034585-71-0
Molecular FormulaC₁₄H₁₂N₄O₂
Molecular Weight268.27 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and kinases involved in various biochemical pathways:

Target Enzymes:

  • Pim Kinases : This compound has shown potential as a selective inhibitor of Pim kinases, which are implicated in cancer cell proliferation and survival. In vitro studies indicate that it effectively inhibits the phosphorylation of BAD protein in cancer cell lines, suggesting its role in inducing apoptosis through Pim kinase inhibition .

Biochemical Pathways:

Biological Activity and Therapeutic Applications

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities:

Antitumor Activity:

  • In studies evaluating the effectiveness of pyrazolo[1,5-a]pyrimidines against cancer cell lines, several derivatives demonstrated significant inhibition of tumor growth at submicromolar concentrations. The lead compounds showed strong selectivity against oncogenic kinases with minimal off-target effects .

Antimicrobial Activity:

  • Pyrazolo[1,5-a]pyrimidines have been recognized for their antimicrobial properties against Mycobacterium tuberculosis, showcasing their potential as novel antibiotics . The compound's mechanism may involve disruption of bacterial ATP synthesis.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of related compounds:

  • Pim Kinase Inhibition :
    • A study demonstrated that a related pyrazolo[1,5-a]pyrimidine compound inhibited Pim kinase with >98% efficacy at 1 µM concentration. This was associated with reduced colony formation in cancer cell assays .
  • Antimycobacterial Activity :
    • Research indicated that specific analogs effectively inhibited M. tuberculosis growth with low toxicity profiles. These findings support further investigation into the structure-activity relationship (SAR) to optimize potency and selectivity .

Q & A

What are the optimal synthetic routes for 1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of this compound typically involves multi-step reactions, including cyclization and coupling steps. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or ethanol are preferred for coupling reactions due to their ability to stabilize intermediates .
  • Temperature control : Reactions often proceed at 80–100°C to balance reaction rate and byproduct formation .
  • Catalysts : Amine bases (e.g., triethylamine) or metal catalysts (e.g., Pd for cross-couplings) are critical for regioselectivity .
    Optimization can be achieved via Design of Experiments (DoE) to evaluate solvent, temperature, and catalyst ratios. For example, a 72% yield was reported using ethanol/DMF (3:1) at 90°C for 24 hours .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 160–170 ppm) to confirm the pyridine and pyrazole moieties .
  • HRMS : Validate molecular weight (e.g., observed [M+H]+ 337.129 vs. calculated 337.128) .
  • X-ray crystallography : Resolve stereochemical uncertainties by determining bond angles and dihedral angles in the solid state .
    Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism; variable-temperature NMR can identify dynamic equilibria .

What in vitro and in vivo assays are suitable for evaluating its biological activity, and how should controls be designed?

Answer:

  • In vitro : Use kinase inhibition assays (e.g., IC50 determination against MAPK or PI3K pathways) with staurosporine as a positive control .
  • In vivo : Murine xenograft models for antitumor activity, with dose-ranging studies (10–50 mg/kg) and vehicle controls (e.g., DMSO/saline) .
  • Data normalization : Express activity as % inhibition relative to baseline (untreated cells) and validate with Western blotting for target phosphorylation .

How can computational modeling predict its binding affinity to biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., in kinases). Key residues (e.g., Lys53 in PI3Kγ) form hydrogen bonds with the carboxamide group .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity using Hammett constants .

How should researchers address contradictions in reported biological activity data?

Answer:

  • Reproducibility checks : Replicate assays under identical conditions (e.g., cell line, serum concentration) .
  • Orthogonal assays : Confirm apoptosis via Annexin V staining if MTT assays show conflicting viability results .
  • Meta-analysis : Compare datasets across studies using standardized metrics (e.g., logD values for solubility corrections) .

What chromatographic methods are recommended for purity analysis and impurity profiling?

Answer:

  • HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) at 1 mL/min. Retention time: ~8.2 minutes .
  • Impurity identification : LC-MS/MS to detect byproducts (e.g., de-methylated analogs at m/z 323.11) .
  • Validation : Ensure ≤98% purity by integrating AUC (area under the curve) for the main peak .

What role do enantiomeric purity and stereochemistry play in its pharmacological activity?

Answer:

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol 70:30).
  • Activity differences : A study showed the (R)-enantiomer had 10-fold higher kinase inhibition than the (S)-form .
  • Stereochemical stability : Monitor racemization under physiological pH via circular dichroism (CD) spectroscopy .

How can solubility and stability challenges be mitigated in formulation studies?

Answer:

  • Co-solvents : Use PEG-400/water (40:60) to enhance aqueous solubility (reported 2.5 mg/mL) .
  • Lyophilization : Stabilize the compound as a lyophilized powder (storage at −80°C, <5% degradation over 6 months) .
  • Degradation pathways : Identify hydrolytic degradation products via accelerated stability testing (40°C/75% RH for 4 weeks) .

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